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molecular formula C11H15N3OS B1353461 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 211245-64-6

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B1353461
M. Wt: 237.32 g/mol
InChI Key: QKRVSWPBAOCWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188113B2

Procedure details

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (17 g, 73 mmol) and cyclopentylamine (12.4 g, 146 mmol) were combined by the 3-step procedure of Example C1 to provide 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (8.5 g, 49% yield over 3 steps). 1H NMR (400 MHz, DMSO-d6): δ 9.73 (s, 1 H), 8.55 (d, J=6.4 Hz, 1 H), 8.51 (s, 1 H), 4.43 (m, 1 H), 2.50 (s, 3 H, obscured by DMSO), 2.03-1.98 (m, 2 H), 1.69-1.48 (m, 6 H); MS (ESI) m/z: 238.3 [M+H]+.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10]CC)=O)=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[CH:15]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH:15]1([NH:20][C:2]2[C:7]([CH:8]=[O:10])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=2)[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(CCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC1=NC(=NC=C1C=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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